SARS-CoV-2-IN-8

Description

Properties

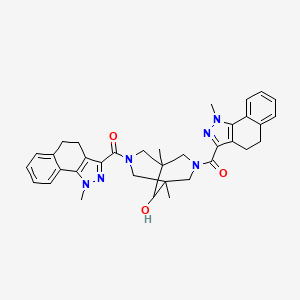

Molecular Formula |

C35H38N6O3 |

|---|---|

Molecular Weight |

590.7 g/mol |

IUPAC Name |

[9-hydroxy-1,5-dimethyl-7-(1-methyl-4,5-dihydrobenzo[g]indazole-3-carbonyl)-3,7-diazabicyclo[3.3.1]nonan-3-yl]-(1-methyl-4,5-dihydrobenzo[g]indazol-3-yl)methanone |

InChI |

InChI=1S/C35H38N6O3/c1-34-17-40(31(42)27-25-15-13-21-9-5-7-11-23(21)29(25)38(3)36-27)19-35(2,33(34)44)20-41(18-34)32(43)28-26-16-14-22-10-6-8-12-24(22)30(26)39(4)37-28/h5-12,33,44H,13-20H2,1-4H3 |

InChI Key |

RZPWIZGGMAHMPK-UHFFFAOYSA-N |

Canonical SMILES |

CC12CN(CC(C1O)(CN(C2)C(=O)C3=NN(C4=C3CCC5=CC=CC=C54)C)C)C(=O)C6=NN(C7=C6CCC8=CC=CC=C87)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the SARS-CoV-2 ORF8 Protein: Structure, Function, and Experimental Analysis

Introduction: The SARS-CoV-2 genome encodes several accessory proteins that, while not essential for replication, play crucial roles in viral pathogenesis and interaction with the host immune system. Among these, the Open Reading Frame 8 (ORF8) protein stands out as a rapidly evolving and highly immunogenic factor.[1][2] ORF8 shares remarkably low sequence homology with its counterpart in SARS-CoV, suggesting a unique evolutionary trajectory and functional adaptation in SARS-CoV-2.[3][4] This protein is secreted from infected cells and has been identified as a key modulator of the host's immune response, directly contributing to the virus's ability to evade detection and clearance.[1][3] This guide provides an in-depth examination of the molecular structure, biological functions, and key experimental methodologies used to elucidate the role of the SARS-CoV-2 ORF8 protein.

Molecular Structure of SARS-CoV-2 ORF8

The ORF8 protein is a 121-amino-acid polypeptide that features a complex and unique architecture, which has been resolved through X-ray crystallography.[5][6] Its structure is fundamental to its diverse functions, particularly its ability to form higher-order complexes and interact with host proteins.

Primary and Secondary Structure: The protein begins with an N-terminal signal sequence (residues 1-15) that directs it into the host cell's endoplasmic reticulum (ER).[4][5] The mature protein forms a core structure composed of an immunoglobulin (Ig)-like fold, characterized by two anti-parallel β-sheets.[5][7] This core fold shares some similarity with the SARS-CoV ORF7a protein, suggesting a possible origin through gene duplication.[1][5]

Quaternary Structure and Dimerization: A defining characteristic of ORF8 is its formation of a stable homodimer, a feature not observed in its SARS-CoV homologs.[3][8] This dimerization is mediated by two distinct interfaces:

-

Covalent Interface: A disulfide bond forms between the Cysteine-20 (Cys20) residues of two ORF8 monomers, covalently linking them.[5][6][9]

-

Non-covalent Interface: A secondary, non-covalent interface is stabilized by interactions involving a unique 73-YIDI-76 motif.[3][6]

These dual dimerization interfaces allow ORF8 to form unique large-scale assemblies, which are believed to be critical for its pathogenic functions.[5][10] The protein's structure is further stabilized by three intramolecular disulfide bonds within each monomer.[5][6]

Post-Translational Modifications: ORF8 is a secreted glycoprotein.[2][11] An essential N-linked glycosylation site at Asparagine-78 (N78) is crucial for the protein's structural stability and its secretion from the host cell.[7][11][12]

Table 1: Summary of Key Structural Features of SARS-CoV-2 ORF8

| Feature | Residue(s) | Description | References |

| Signal Peptide | 1-15 | Directs the protein to the Endoplasmic Reticulum. | [4][5] |

| Ig-like Domain | 16-121 | Forms the core structural fold of the mature protein. | [3][9] |

| Covalent Dimerization | Cys20 | Forms an intermolecular disulfide bond between two monomers. | [5][6] |

| Non-covalent Interface | 73-76 (YIDI motif) | Stabilizes the dimer through non-covalent interactions. | [3][6] |

| N-linked Glycosylation | N78 | Site of essential glycosylation for protein stability and secretion. | [7][11] |

Biological Functions and Signaling Pathways

ORF8 interferes with multiple host cellular pathways, primarily those involved in immune surveillance and inflammatory response. Its functions are central to the virus's strategy of immune evasion.

Immune Evasion via MHC-I Downregulation

One of the most critical functions of ORF8 is its ability to disrupt the antigen presentation pathway. ORF8 directly interacts with Major Histocompatibility Complex class I (MHC-I) molecules within the ER.[13][14][15] This interaction prevents MHC-I from trafficking to the cell surface. Instead, ORF8 targets the MHC-I molecules for lysosomal degradation through an autophagy-dependent mechanism that involves the host protein Beclin 1.[13][16][17] By downregulating surface MHC-I, ORF8 renders infected cells less visible to cytotoxic T lymphocytes (CTLs), thereby helping the virus evade clearance by the adaptive immune system.[13][15]

Modulation of Inflammatory Signaling

ORF8 acts as a viral mimic of host cytokines, potently activating pro-inflammatory pathways. It has been shown to bind directly to the IL-17 receptor A (IL17RA) on monocytes.[3] This interaction triggers the IL-17 signaling pathway, leading to the expression and secretion of pro-inflammatory factors, which contributes to the cytokine storm observed in severe COVID-19 cases.[3][8]

Other Key Functions

-

Interferon (IFN) Antagonism: ORF8 disrupts the host's innate immune response by antagonizing type I interferon (IFN-I) signaling, a critical early defense against viral infections.[4][18]

-

ER Stress Induction: The accumulation of ORF8 in the endoplasmic reticulum can induce ER stress and trigger the Unfolded Protein Response (UPR), which can alter cellular homeostasis to favor viral production.[2][8]

-

Interaction with Spike: ORF8 has been shown to interact with the SARS-CoV-2 Spike protein, potentially modulating its expression and processing.[19]

Table 2: Summary of ORF8 Functions and Host Interactors

| Function | Host Interacting Protein(s) | Outcome | References |

| MHC-I Downregulation | MHC-I, Beclin 1 | Evasion of cytotoxic T lymphocyte (CTL) surveillance. | [13][15][17] |

| Inflammatory Activation | IL-17 Receptor A (IL17RA) | Activation of IL-17 signaling, promoting inflammation. | [3] |

| IFN-I Antagonism | Components of IFN pathway | Suppression of innate antiviral immune response. | [4][18] |

| ER Stress Induction | ER-resident chaperones | Activation of the Unfolded Protein Response (UPR). | [2][8] |

Quantitative Data Summary

Quantitative analysis from structural and functional studies provides precise insights into the properties of the ORF8 protein.

Table 3: Structural Biology Data for ORF8

| Parameter | Value(s) | Method | References |

| PDB Accession ID | 7JTL | X-ray Crystallography | [5][6] |

| Resolution | 2.04 Å | X-ray Crystallography | [5][6] |

| Length (Full) | 121 amino acids | Sequence Analysis | [5] |

| Length (Mature) | 106 amino acids (after signal peptide cleavage) | Mass Spectrometry | [12] |

| Molecular Weight (Monomer) | ~12 kDa | Calculation | [20] |

Table 4: Functional Quantitative Data for ORF8

| Parameter | Finding | Cell Type / System | Method | Reference |

| MHC-I Surface Expression | Reduced to 71.9% of control levels | 293T cells | Flow Cytometry | [11] |

| ORF8 Secretion | Approximately 41% of expressed ORF8 is secreted | 293T cells | Western Blot | [11] |

Key Experimental Protocols

The characterization of ORF8 has relied on a combination of structural biology, proteomics, and cell biology techniques.

Structural Analysis: X-ray Crystallography

This technique was used to determine the high-resolution three-dimensional structure of ORF8.

-

Methodology: The gene for the mature ORF8 protein (residues 16-121) was cloned into an expression vector and expressed in E. coli.[6] The protein was then purified and subjected to oxidative refolding to ensure correct formation of disulfide bonds. The refolded, purified protein was concentrated and used to grow crystals. These crystals were exposed to high-intensity X-rays, and the resulting diffraction patterns were used to calculate the electron density map and build an atomic model of the protein.[5][6]

Protein Interaction Analysis: Co-Immunoprecipitation and Mass Spectrometry

This approach is used to identify host proteins that physically interact with ORF8.

-

Methodology: Human cells (e.g., HEK293T) are transfected with a plasmid to express a tagged version of ORF8 (e.g., with a Flag tag).[12][13] After a period of expression, the cells are lysed to release the proteins. An antibody specific to the tag is added to the lysate, which binds to ORF8 and any associated proteins. These complexes are precipitated using protein A/G beads, washed to remove non-specific binders, and the bound proteins are eluted. The eluted proteins are then identified using mass spectrometry.[13]

References

- 1. ORF8 - Wikipedia [en.wikipedia.org]

- 2. SARS-CoV-2 ORF8: A Rapidly Evolving Immune and Viral Modulator in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SARS-CoV-2 ORF8: One protein, seemingly one structure, and many functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. pnas.org [pnas.org]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Structural Analysis of SARS-CoV-2 ORF8 Protein: Pathogenic and Therapeutic Implications [frontiersin.org]

- 9. Frontiers | Crystal Structures of Bat and Human Coronavirus ORF8 Protein Ig-Like Domain Provide Insights Into the Diversity of Immune Responses [frontiersin.org]

- 10. news-medical.net [news-medical.net]

- 11. SARS-CoV-2 accessory protein ORF8 is secreted extracellularly as a glycoprotein homodimer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. The ORF8 protein of SARS-CoV-2 mediates immune evasion through down-regulating MHC-Ι - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The ORF8 Protein of SARS-CoV-2 Mediates Immune Evasion through Potently Downregulating MHC-I | bioRxiv [biorxiv.org]

- 15. The ORF8 protein of SARS-CoV-2 mediates immune evasion through down-regulating MHC-Ι - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | SARS-CoV-2 ORF8: One protein, seemingly one structure, and many functions [frontiersin.org]

- 18. Severe Acute Respiratory Syndrome Coronavirus 2 ORF8 Protein Inhibits Type I Interferon Production by Targeting HSP90B1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | The ORF8 Protein of SARS-CoV-2 Modulates the Spike Protein and Its Implications in Viral Transmission [frontiersin.org]

- 20. Accurate Diagnosis of COVID-19 by a Novel Immunogenic Secreted SARS-CoV-2 orf8 Protein - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of Action of SARS-CoV-2 ORF8: A Technical Guide for Therapeutic Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) accessory protein Open Reading Frame 8 (ORF8) is a rapidly evolving viral protein implicated in the modulation of the host immune response and potentiation of COVID-19 pathogenesis. Its unique immunoglobulin-like structure and multiple functions in immune evasion make it a compelling, albeit challenging, target for therapeutic intervention. This technical guide provides an in-depth overview of the known mechanisms of action of SARS-CoV-2 ORF8, summarizes the current landscape of potential inhibitors identified through computational efforts, and outlines key experimental protocols that can be adapted for the discovery and validation of novel ORF8--targeting therapeutics.

Core Functions and Mechanism of Action of SARS-CoV-2 ORF8

SARS-CoV-2 ORF8 is a 121-amino acid secreted glycoprotein that primarily functions to disrupt the host's innate and adaptive immune responses.[1] Its multifaceted roles contribute to viral immune evasion and the inflammatory storm observed in severe COVID-19 cases.

Immune Evasion Mechanisms

ORF8 employs several strategies to help the virus evade host immune surveillance:

-

Downregulation of MHC Class I (MHC-I) Molecules: ORF8 directly interacts with MHC-I molecules, targeting them for lysosomal degradation via the autophagy pathway.[1][2] This impairment of antigen presentation on the surface of infected cells renders them less susceptible to recognition and lysis by cytotoxic T lymphocytes (CTLs).[1][2]

-

Antagonism of the Interferon (IFN) Signaling Pathway: ORF8 has been shown to act as an antagonist to the type I interferon response, a critical component of the innate antiviral defense.[1] While the precise mechanism is still under investigation, it is believed to interfere with the production and signaling of interferons.[1][3][4]

-

Modulation of the IL-17 Signaling Pathway: ORF8 can activate the interleukin-17 (IL-17) signaling pathway, which is associated with pro-inflammatory responses.[1][5] It has been shown to bind to the IL-17 receptor A (IL17RA), potentially mimicking the host's own IL-17 and triggering a potent inflammatory cascade that can lead to lung injury.[1]

-

Induction of Endoplasmic Reticulum (ER) Stress: The expression of ORF8 can induce stress in the endoplasmic reticulum, a key organelle for protein folding and modification.[1][5] This can disrupt normal cellular function and contribute to the overall pathology of the infection.

Structural Features

The crystal structure of SARS-CoV-2 ORF8 reveals a unique immunoglobulin (Ig)-like fold. It exists as a homodimer, a feature that is crucial for its various functions.[6] The protein also possesses a signal peptide that directs its secretion from infected cells.

Potential Inhibitors of SARS-CoV-2 ORF8

To date, the discovery of specific and experimentally validated inhibitors of SARS-CoV-2 ORF8 remains a significant challenge. The majority of potential inhibitors have been identified through in silico molecular docking studies. While these findings provide a valuable starting point, they require experimental validation to confirm their efficacy.

| Compound Name | Compound Type | Putative Binding Site/Mechanism | Source |

| Artemisinin | Natural Product (Sesquiterpene lactone) | Computationally predicted to bind to epitopes between ORF8 monomers (DGBM) and on the surface (Gal1-Like). | [6] |

| Ivermectin | Natural Product (Microbial macrocyclic metabolite) | Computationally predicted to bind to epitopes between ORF8 monomers (DGBM) and on the surface (Gal1-Like). May interfere with ORF8-MHC-I interaction. | [6] |

| DEG-168 | Natural Product (Lactoside) | Computationally predicted to bind to epitopes between ORF8 monomers (DGBM) and on the surface (Gal1-Like). | [6] |

| Remdesivir | Synthetic Antiviral | Used as a comparator in computational studies; predicted to interact with ORF8. | [6] |

Note: The compounds listed above are based on computational modeling and have not been experimentally validated as direct inhibitors of ORF8 function. The binding affinities and inhibitory concentrations (e.g., IC50) are not available.

Experimental Protocols for ORF8 Inhibitor Discovery and Validation

The development of robust assays is critical for the identification and characterization of novel ORF8 inhibitors. Based on the known functions of ORF8, several cellular and biochemical assays can be designed.

High-Throughput Screening (HTS) for ORF8 Inhibitors

While specific HTS protocols for ORF8 are not yet established in the literature, a generalizable workflow can be adapted from protocols used for other viral proteins. A fluorescence polarization (FP) assay, for instance, could be developed to screen for compounds that disrupt the interaction of ORF8 with one of its binding partners, such as MHC-I or IL17RA.

Conceptual HTS Workflow using Fluorescence Polarization:

-

Reagent Preparation:

-

Purified, recombinant SARS-CoV-2 ORF8 protein.

-

A fluorescently labeled peptide or protein representing the binding domain of an ORF8 interactor (e.g., a peptide from MHC-I).

-

A library of small molecule compounds.

-

-

Assay Principle:

-

In the absence of an inhibitor, the fluorescently labeled peptide binds to the larger ORF8 protein, resulting in a high fluorescence polarization signal.

-

A compound that inhibits the interaction will prevent the binding of the fluorescent peptide to ORF8, leading to a low fluorescence polarization signal.

-

-

HTS Execution:

-

Dispense ORF8 protein, fluorescent peptide, and test compounds into 384- or 1536-well plates.

-

Incubate to allow for binding to reach equilibrium.

-

Measure fluorescence polarization using a plate reader.

-

-

Hit Identification and Confirmation:

-

Identify compounds that cause a significant decrease in fluorescence polarization.

-

Perform dose-response experiments to determine the IC50 of the hit compounds.

-

Cell-Based Assays for Functional Inhibition

Cell-based assays are essential to validate the biological activity of potential ORF8 inhibitors in a more physiologically relevant context.

-

MHC-I Downregulation Assay:

-

Cell Line: Use a human cell line that expresses a specific HLA allele (e.g., HLA-A2) and can be transfected to express ORF8.

-

Protocol:

-

Transfect cells with a plasmid expressing ORF8.

-

Treat the cells with the test inhibitor at various concentrations.

-

After a suitable incubation period (e.g., 24-48 hours), stain the cells with a fluorescently labeled antibody specific for the HLA allele.

-

Analyze the cell surface expression of MHC-I by flow cytometry.

-

-

Endpoint: An effective inhibitor will rescue the ORF8-mediated downregulation of MHC-I, resulting in higher cell surface expression compared to untreated, ORF8-expressing cells.

-

-

IL-17 Signaling Reporter Assay:

-

Cell Line: Utilize a reporter cell line that contains a luciferase or fluorescent protein gene under the control of an IL-17-responsive promoter.

-

Protocol:

-

Co-transfect the cells with plasmids expressing ORF8 and the IL-17 receptor (if not endogenously expressed).

-

Treat the cells with the test inhibitor.

-

Measure the reporter gene activity (e.g., luminescence or fluorescence).

-

-

Endpoint: A successful inhibitor will block the ORF8-induced activation of the IL-17 signaling pathway, leading to a decrease in reporter gene expression.

-

Visualizations: Signaling Pathways and Experimental Workflows

Diagram 1: Simplified Signaling Pathway of ORF8-Mediated Immune Evasion

Caption: ORF8-mediated immune evasion pathways.

Diagram 2: Proposed Workflow for High-Throughput Screening of ORF8 Inhibitors

Caption: A conceptual workflow for HTS of ORF8 inhibitors.

Conclusion and Future Directions

SARS-CoV-2 ORF8 is a key player in the virus's strategy to evade the host immune system and drive the inflammatory pathology of COVID-19. While the direct inhibition of ORF8 presents a promising therapeutic avenue, the field is in its infancy, with a notable lack of experimentally validated small molecule inhibitors. The immediate future of ORF8-targeted drug discovery will rely on the development and implementation of robust high-throughput screening assays based on the known molecular interactions and cellular functions of the protein. The computational hits identified thus far provide a foundation for initial screening efforts. Further research into the structural dynamics of ORF8 and its interactions with host proteins will be crucial for the rational design of potent and specific inhibitors. Successfully targeting ORF8 could lead to novel host-directed therapies that not only mitigate the severity of COVID-19 but also potentially offer a broader antiviral strategy against future coronaviruses that may evolve similar immune evasion mechanisms.

References

- 1. Frontiers | SARS-CoV-2 ORF8: One protein, seemingly one structure, and many functions [frontiersin.org]

- 2. The ORF8 protein of SARS-CoV-2 mediates immune evasion through down-regulating MHC-Ι - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SARS-CoV-2 ORF8 Forms Intracellular Aggregates and Inhibits IFNγ-Induced Antiviral Gene Expression in Human Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | In silico Analysis of SARS-CoV-2 ORF8-Binding Proteins Reveals the Involvement of ORF8 in Acquired-Immune and Innate-Immune Systems [frontiersin.org]

- 6. Non-spike protein inhibition of SARS-CoV-2 by natural products through the key mediator protein ORF8 - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Potential: A Technical Guide to the Discovery and Synthesis of Novel SARS-CoV-2 ORF8 Inhibitors

A Call to Action for Researchers, Scientists, and Drug Development Professionals

Published: November 8, 2025

Executive Summary

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) has spurred an unprecedented global research effort, leading to the rapid development of vaccines and antiviral therapies. While significant focus has been placed on targeting viral enzymes such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp), the accessory protein Open Reading Frame 8 (ORF8) presents a compelling, yet largely unexplored, therapeutic target. ORF8 is a rapidly evolving viral protein implicated in immune evasion, inflammation, and disease severity. Despite its crucial role in pathogenesis, the discovery and synthesis of novel ORF8 inhibitors remain in their infancy. This technical guide provides a comprehensive overview of the current understanding of ORF8, outlines strategies for the discovery of novel inhibitors, and presents a roadmap for their synthesis and preclinical evaluation. Due to the nascent stage of this specific field, this document highlights the significant opportunities for innovation and discovery in targeting this unique viral protein.

Introduction: The Enigmatic ORF8 as a Therapeutic Target

The SARS-CoV-2 genome encodes several accessory proteins that are not essential for viral replication but play critical roles in modulating the host immune response and enhancing viral pathogenesis. Among these, ORF8 is a 121-amino acid protein with a unique immunoglobulin-like fold that is poorly conserved among coronaviruses.[1][2] It is known to be secreted from infected cells and has been detected in the plasma of COVID-19 patients.

Key Functions and Pathogenic Roles of ORF8:

-

Immune Evasion: ORF8 downregulates the expression of Major Histocompatibility Complex class I (MHC-I) molecules on the surface of infected cells, thereby impairing the ability of cytotoxic T lymphocytes to recognize and eliminate them.[3]

-

Inflammation: ORF8 can induce the production of pro-inflammatory cytokines, contributing to the cytokine storm observed in severe COVID-19 cases.

-

Interaction with Host Proteins: ORF8 interacts with a variety of host proteins, including CD16a on natural killer cells and monocytes, potentially disrupting antibody-dependent cellular cytotoxicity (ADCC). It has also been shown to interact with the IL-17 receptor A, activating inflammatory signaling pathways.[4]

-

Dimerization: SARS-CoV-2 ORF8 forms a unique covalent dimer through a disulfide bond between Cys20 residues of each monomer, a feature not observed in SARS-CoV ORF8. This dimerization is thought to be crucial for its function and stability.[5]

The multifaceted role of ORF8 in immune dysregulation and disease progression makes it an attractive target for therapeutic intervention. Inhibition of ORF8 could potentially restore proper immune function, reduce inflammation, and decrease viral pathogenesis.

Discovery Strategies for Novel ORF8 Inhibitors

The discovery of small molecule inhibitors targeting ORF8 is an area ripe for exploration. A combination of computational and experimental approaches will be crucial for identifying and validating potent and selective lead compounds.

Computational and Virtual Screening

Given the availability of the high-resolution crystal structure of ORF8, structure-based drug design (SBDD) is a promising starting point.

-

Binding Site Identification: Computational tools like POCASA have been used to identify potential ligand-binding pockets on the ORF8 protein. One prominent pocket has been identified, which could be targeted for inhibitor design.[6]

-

Virtual Screening: Large chemical libraries, including approved drugs and novel chemical entities, can be virtually screened against the identified binding pockets using molecular docking software such as Swissdock.[6] This approach can prioritize a manageable number of compounds for experimental testing.

-

Fragment-Based Linking: A "FrankenROCS" workflow, which uses shape-based virtual screening to link smaller chemical fragments that bind to adjacent sites on the protein, has been successfully applied to other SARS-CoV-2 targets and could be adapted for ORF8.[1]

Caption: Computational workflow for the discovery of ORF8 inhibitors.

High-Throughput Screening (HTS)

Experimental screening of large compound libraries is a complementary approach to virtual screening. The development of robust and scalable assays is a critical first step.

-

Biochemical Assays: Fluorescence-based assays, such as fluorescence polarization (FP), can be developed to screen for compounds that disrupt the interaction of ORF8 with its known binding partners or inhibit its dimerization. A protocol for an FP assay has been successfully used for the SARS-CoV-2 main protease and could be adapted for ORF8.[5]

-

Cell-Based Assays: Phenotypic screens using cell lines that express ORF8 can be developed to identify compounds that reverse its known cellular functions. For example, a high-content imaging screen could be designed to identify molecules that restore MHC-I expression in ORF8-expressing cells.[7] A replicon system containing ORF8 and a reporter gene (e.g., NanoLuc Luciferase) could also be used for phenotypic screening.[7]

Synthesis of Novel ORF8 Inhibitors

A significant gap in the current research landscape is the lack of published synthetic routes for small molecules specifically designed to inhibit SARS-CoV-2 ORF8. While many studies have focused on the synthesis of inhibitors for other viral targets,[8] the medicinal chemistry of ORF8 inhibitors is an uncharted territory.

Proposed Strategies for Synthesis:

-

Structure-Based Design and Synthesis: Hits identified from virtual screening can serve as starting points for medicinal chemistry campaigns. The synthesis of analogs based on these scaffolds will be crucial for establishing structure-activity relationships (SAR).

-

Fragment Linking and Optimization: Promising fragments identified through crystallographic screening or in-silico methods can be chemically linked to generate more potent inhibitors. Subsequent optimization of these linked compounds can improve their potency and pharmacokinetic properties.[1]

-

Repurposing and Scaffold Hopping: Existing drugs or bioactive molecules identified as potential ORF8 binders through computational or experimental screens can be chemically modified to improve their affinity and selectivity for ORF8.

Caption: A generalized workflow for the synthesis and optimization of ORF8 inhibitors.

Experimental Protocols for Inhibitor Validation

Once potential ORF8 inhibitors have been identified and synthesized, a battery of in-vitro and cell-based assays is required to validate their activity and characterize their mechanism of action.

In-Vitro Assays

Table 1: In-Vitro Assays for Characterization of ORF8 Inhibitors

| Assay Type | Principle | Objective |

| Binding Assays | ||

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized protein. | To determine binding affinity (KD) and kinetics (kon, koff) of inhibitors to ORF8. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein. | To determine the thermodynamic parameters of binding (KD, ΔH, ΔS). |

| Functional Assays | ||

| Dimerization Assay | Size-exclusion chromatography or native PAGE in the presence of inhibitors. | To identify compounds that inhibit ORF8 dimerization. |

| Protein-Protein Interaction Assay | ELISA or AlphaLISA to measure the interaction between ORF8 and a host protein (e.g., MHC-I, IL-17RA). | To screen for inhibitors that disrupt key protein-protein interactions. |

Cell-Based Assays

Table 2: Cell-Based Assays for Efficacy Determination of ORF8 Inhibitors

| Assay Type | Cell Line | Principle | Endpoint |

| MHC-I Downregulation Assay | HEK293T or A549 cells expressing ORF8 | Flow cytometry to measure surface MHC-I levels. | Restoration of MHC-I expression in the presence of the inhibitor. |

| Cytokine Release Assay | Human peripheral blood mononuclear cells (PBMCs) or macrophage cell lines | ELISA or Luminex assay to measure pro-inflammatory cytokine levels (e.g., IL-6, TNF-α) upon stimulation with recombinant ORF8. | Reduction in cytokine secretion. |

| Antiviral Activity Assay | Vero E6 or Calu-3 cells | Infection with SARS-CoV-2 followed by measurement of viral replication (e.g., RT-qPCR for viral RNA, plaque assay for infectious virus). | Inhibition of viral replication. |

Detailed Methodologies:

-

MHC-I Downregulation Assay Protocol:

-

Seed HEK293T cells in a 24-well plate.

-

Transfect cells with a plasmid expressing ORF8 or a control vector.

-

After 24 hours, treat the cells with varying concentrations of the test inhibitor or vehicle control.

-

Incubate for an additional 24 hours.

-

Harvest the cells and stain with a fluorescently labeled antibody against MHC-I (e.g., anti-HLA-A,B,C).

-

Analyze the cells by flow cytometry to quantify the mean fluorescence intensity (MFI) of MHC-I on the cell surface.

-

Calculate the percentage of MHC-I restoration compared to the vehicle-treated, ORF8-expressing cells.

-

-

Antiviral Plaque Reduction Assay Protocol:

-

Seed Vero E6 cells in a 6-well plate to form a confluent monolayer.

-

Prepare serial dilutions of the test inhibitor.

-

Pre-incubate a known titer of SARS-CoV-2 with the inhibitor dilutions for 1 hour at 37°C.

-

Infect the Vero E6 cell monolayers with the virus-inhibitor mixture.

-

After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 1% low-melting-point agarose and the corresponding inhibitor concentration.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

-

Fix the cells with 4% paraformaldehyde and stain with crystal violet.

-

Count the number of plaques and calculate the 50% inhibitory concentration (IC50).

-

Future Directions and Conclusion

The development of small molecule inhibitors targeting SARS-CoV-2 ORF8 represents a significant and largely untapped opportunity in the ongoing effort to combat COVID-19 and prepare for future coronavirus outbreaks. The unique functions of ORF8 in immune evasion and pathogenesis make it a prime candidate for therapeutic intervention. While the field is still in its early stages, the combination of advanced computational methods, high-throughput screening, and innovative synthetic chemistry holds the promise of delivering novel and effective ORF8-targeted antivirals.

This technical guide has outlined the rationale for targeting ORF8, provided a framework for the discovery and synthesis of inhibitors, and detailed experimental protocols for their validation. It is a call to action for the scientific community to invest in this promising area of research. The successful development of ORF8 inhibitors would not only provide a new class of therapeutics for COVID-19 but also enhance our preparedness for emerging coronaviruses that may possess similar immune-modulating accessory proteins. The path forward requires a multidisciplinary effort, and the potential rewards for public health are substantial.

References

- 1. Exploration of structure-activity relationships for the SARS-CoV-2 macrodomain from shape-based fragment linking and active learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Structural Analysis of SARS-CoV-2 ORF8 Protein: Pathogenic and Therapeutic Implications [frontiersin.org]

- 3. The ORF8 protein of SARS-CoV-2 mediates immune evasion through down-regulating MHC-Ι - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The development of inhibitors for the SARS-CoV-2 ORF8 protein - American Chemical Society [acs.digitellinc.com]

- 6. news-medical.net [news-medical.net]

- 7. Different approaches to target SARS-CoV-2: discovery of new small molecules as antiviral agents. [iris.uniroma1.it]

- 8. mdpi.com [mdpi.com]

"role of ORF8 in SARS-CoV-2 pathogenesis"

An In-Depth Technical Guide on the Role of ORF8 in SARS-CoV-2 Pathogenesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the etiological agent of COVID-19, possesses a genome that encodes structural, non-structural, and several accessory proteins.[1] Among these, the accessory protein Open Reading Frame 8 (ORF8) has emerged as a significant factor in viral pathogenesis due to its high variability, unique structure, and multifaceted roles in modulating the host immune response.[2][3] ORF8 is one of the most rapidly evolving proteins in the SARS-CoV-2 genome and shares minimal homology with its counterpart in SARS-CoV, suggesting a distinct and crucial role in the biology of COVID-19.[4][5][6] Studies have demonstrated that natural variants of SARS-CoV-2 with deletions in ORF8 are associated with milder disease, underscoring its contribution to virulence.[7][8] This guide provides a comprehensive technical overview of the structure, function, and pathogenic mechanisms of ORF8, with a focus on its interactions with the host immune system.

Structure of SARS-CoV-2 ORF8

The ORF8 protein is a 121-amino acid protein that includes an N-terminal signal sequence for import into the endoplasmic reticulum (ER).[9][10] X-ray crystallography has revealed that ORF8 folds into an immunoglobulin (Ig)-like domain.[5][6] A key structural feature of SARS-CoV-2 ORF8 is its ability to form homodimers and larger oligomeric assemblies.[11]

Two distinct dimerization interfaces are unique to SARS-CoV-2 ORF8:

-

Covalent Interface: A disulfide bond between Cysteine 20 (Cys20) residues of two ORF8 monomers forms a covalent dimer.[9][12]

-

Noncovalent Interface: A separate noncovalent interface is formed by the 73YIDI76 motif, which is also specific to SARS-CoV-2 and related bat coronaviruses.[6][9] This interface stabilizes interactions between homodimers, leading to the formation of larger oligomers.[11]

These unique structural characteristics are believed to be central to ORF8's ability to interact with a variety of host proteins and execute its diverse functions.[11]

Core Functions and Pathogenic Mechanisms

ORF8 interferes with multiple host pathways, primarily targeting the immune system to facilitate viral replication and contributing to the inflammatory pathology of COVID-19.

Immune Evasion via MHC-I Downregulation

A primary strategy of immune evasion employed by ORF8 is the downregulation of Major Histocompatibility Complex class I (MHC-I) molecules from the surface of infected cells.[4][5][13] This action impairs the presentation of viral antigens to cytotoxic T lymphocytes (CTLs), allowing infected cells to evade immune surveillance and destruction.[4][13]

The mechanism involves:

-

Direct Interaction: ORF8 directly interacts with MHC-I molecules within the ER.[4][13][14]

-

Lysosomal Degradation: Instead of being transported to the cell surface, the ORF8-MHC-I complex is rerouted for degradation.[5][15] ORF8 targets MHC-I molecules to the lysosome via an autophagy-dependent pathway.[4][13][14] This process involves an interaction with Beclin 1, a key protein in the initiation of autophagy.[4][5]

By disrupting the MHC-I antigen presentation pathway, ORF8 renders SARS-CoV-2-infected cells less susceptible to CTL-mediated lysis.[4][13]

Induction of Hyper-inflammatory Responses

ORF8 is a significant contributor to the "cytokine storm" observed in severe COVID-19 cases.[5][16][17] It stimulates various immune cells to produce a cascade of pro-inflammatory cytokines and chemokines.

-

Activation of IL-17 Signaling: ORF8 can mimic the cytokine Interleukin-17 (IL-17) and directly bind to its receptor, IL-17RA, on the surface of immune cells like monocytes.[5][6][16] This interaction activates the IL-17 signaling pathway, leading to the secretion of pro-inflammatory factors and contributing to lung injury.[5][18]

-

Stimulation of Monocytes and Dendritic Cells (DCs): Secreted ORF8 protein can bind to DCs and monocytes, inducing their maturation and triggering the release of a broad range of inflammatory cytokines, including IL-1β, IL-6, TNF-α, and MCP-1 (CCL2).[17][19]

-

NLRP3 Inflammasome Activation: The ORF8-induced inflammatory response in monocytes is mediated through the activation of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[20]

The blood concentration of ORF8 has been shown to correlate with disease severity and mortality in COVID-19 patients, highlighting its role as a key pathogenic factor.[20]

Modulation of Cellular and Viral Proteins

ORF8 interacts with a landscape of host and viral proteins, particularly within the ER, to manipulate cellular processes for the virus's benefit.

-

Induction of ER Stress: Expression of ORF8 alone is sufficient to induce ER stress and activate the unfolded protein response (UPR).[2][6][10] This manipulation of the host cell's protein-folding machinery may create a more favorable environment for viral replication.[6]

-

Interaction with Spike Protein: ORF8 has been shown to interact with the SARS-CoV-2 Spike (S) protein. This interaction can lead to the downregulation of Spike protein expression and interfere with its S1/S2 cleavage processing.[21][22] This suggests a role for ORF8 in modulating the assembly and infectivity of new viral particles.

Quantitative Data on ORF8 Pathogenesis

The following tables summarize key quantitative findings from various studies on the pathogenic effects of ORF8.

| Effect | Experimental System | Quantitative Finding | Reference |

| MHC-I Downregulation | SARS-CoV-2 Infected Cells | 30-40% reduction in MHC-I expression compared to uninfected cells. | [23] |

| Mortality in Animal Model | K18-hACE2 Transgenic Mice | Deletion of ORF8 resulted in 40% less mortality compared to wild-type SARS-CoV-2 infection. | [7][8] |

| Immune Cell Infiltration | K18-hACE2 Transgenic Mice | Infection with SARS-CoV-2 lacking ORF8 (ΔORF8) led to exacerbated macrophage infiltration into the lungs. | [1][24] |

| Cytokine Induction by ORF8 | Human Peripheral Blood Mononuclear Cells (PBMCs) | ORF8 stimulation leads to the production of IL-1β, IL-6, and TNF-α. | [20] |

| Cytokine Induction by ORF8 | Human Dendritic Cells (DCs) | Blockade of ORF8 reduced the production of IL-1β, IL-6, IL-12p70, TNF-α, MCP-1, and IL-10. | [17] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to elucidate the function of ORF8.

Protocol 1: Co-Immunoprecipitation (Co-IP) to Analyze ORF8-Host Protein Interaction

This protocol is used to determine if ORF8 physically interacts with a host protein (e.g., MHC-I) within a cell.

1. Cell Lysis:

-

Transfect cells (e.g., HEK293T) to express tagged ORF8 and the host protein of interest.

-

After 24-48 hours, wash cells with ice-cold PBS.

-

Lyse the cells on ice using a non-denaturing lysis buffer (e.g., 1% NP-40, 150 mM NaCl, 50 mM Tris-HCl pH 8.0) supplemented with protease and phosphatase inhibitors.[25]

-

Collect the cell lysate and centrifuge at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris.[25][26]

2. Immunoprecipitation:

-

Transfer the clarified supernatant to a new pre-chilled microcentrifuge tube.

-

Add a primary antibody specific to the host protein of interest (or the tag on ORF8). Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads or agarose beads to the lysate-antibody mixture.[25] Incubate for another 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complexes.[27]

3. Washing and Elution:

-

Pellet the beads using a magnetic separator or centrifugation.

-

Discard the supernatant and wash the beads 3-5 times with wash buffer (lysis buffer with lower detergent concentration) to remove non-specific binders.[26]

-

After the final wash, elute the bound proteins from the beads by adding 2x Laemmli sample buffer and heating at 95°C for 5-10 minutes.[26]

4. Analysis by Western Blot:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against both ORF8 (or its tag) and the host protein to confirm their co-precipitation.

Protocol 2: Flow Cytometry for MHC-I Surface Expression

This protocol quantifies the level of MHC-I on the cell surface following ORF8 expression.

1. Cell Preparation:

-

Transfect cells (e.g., A549 or HEK293T) with a plasmid encoding ORF8 or an empty vector control. A co-transfected fluorescent protein (e.g., GFP) can be used to identify transfected cells.

-

After 24-48 hours, harvest the cells using a non-enzymatic cell dissociation solution to preserve surface proteins.

2. Antibody Staining:

-

Wash the cells with FACS buffer (PBS containing 2% FBS).

-

Incubate the cells with a fluorophore-conjugated primary antibody specific for MHC-I (e.g., anti-HLA-A,B,C) for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibody.

3. Data Acquisition and Analysis:

-

Resuspend the cells in FACS buffer.

-

Acquire data on a flow cytometer.

-

Gate on the live, single-cell population and then on the transfected (GFP-positive) cells.

-

Analyze the Mean Fluorescence Intensity (MFI) of the MHC-I signal in the transfected population compared to the control. A reduction in MFI in ORF8-expressing cells indicates downregulation.[15]

Visualizations of ORF8 Mechanisms

The following diagrams illustrate key pathways and workflows related to ORF8 function.

Caption: ORF8-mediated downregulation of MHC-I for immune evasion.

Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).

Caption: Logical relationship of ORF8 inducing a cytokine storm.

Conclusion

SARS-CoV-2 ORF8 is a potent, multifunctional virulence factor that plays a critical role in COVID-19 pathogenesis. Its ability to dismantle the MHC-I antigen presentation pathway allows the virus to hide from cytotoxic T-cells, while its capacity to act as a potent inflammatory agonist contributes directly to the cytokine storm associated with severe disease. The unique structural features of ORF8, which are absent in earlier coronaviruses, underpin these diverse functions. A thorough understanding of the molecular mechanisms of ORF8, facilitated by the experimental approaches detailed here, is essential for the development of novel host-directed therapies. Targeting the specific interactions and pathways modulated by ORF8 presents a promising strategy to mitigate the immune evasion and hyper-inflammation characteristic of severe COVID-19.

References

- 1. SARS-CoV-2 ORF8 modulates lung inflammation and clinical disease progression. | J. Craig Venter Institute [jcvi.org]

- 2. SARS-CoV-2 ORF8: A Rapidly Evolving Immune and Viral Modulator in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SARS-CoV-2 ORF8: A Rapidly Evolving Immune and Viral Modulator in COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The ORF8 protein of SARS-CoV-2 mediates immune evasion through down-regulating MHC-Ι - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | SARS-CoV-2 ORF8: One protein, seemingly one structure, and many functions [frontiersin.org]

- 6. SARS-CoV-2 ORF8: One protein, seemingly one structure, and many functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. SARS-CoV-2 ORF8 accessory protein is a virulence factor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Frontiers | Structural Analysis of SARS-CoV-2 ORF8 Protein: Pathogenic and Therapeutic Implications [frontiersin.org]

- 11. SARS‐CoV‐2 ORF8 Accessory Protein Dimerization Domains and Protein‐Protein Host Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

- 14. The ORF8 protein of SARS-CoV-2 mediates immune evasion through down-regulating MHC-Ι - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. SARS-CoV-2 ORF8 Downregulates Expression of MHC I – Melamed Lab [sites.utexas.edu]

- 16. Refubium - ORF8 contributes to cytokine storm during SARS-CoV-2 infection by activating IL-17 pathway [refubium.fu-berlin.de]

- 17. The unique ORF8 protein from SARS-CoV-2 binds to human dendritic cells and induces a hyper-inflammatory cytokine storm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. academic.oup.com [academic.oup.com]

- 20. Secreted Sars-Cov-2 Encoded ORF8 Protein Stimulates Pro-Inflammatory Cytokines and Predicts Severe Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | The ORF8 Protein of SARS-CoV-2 Modulates the Spike Protein and Its Implications in Viral Transmission [frontiersin.org]

- 22. The ORF8 Protein of SARS-CoV-2 Modulates the Spike Protein and Its Implications in Viral Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 23. news-medical.net [news-medical.net]

- 24. SARS-CoV-2 ORF8 modulates lung inflammation and clinical disease progression | PLOS Pathogens [journals.plos.org]

- 25. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]

- 26. Co-immunoprecipitation of the Mouse Mx1 Protein with the Influenza A Virus Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 27. m.youtube.com [m.youtube.com]

Preliminary In Vitro Evaluation of SARS-CoV-2-IN-8: A Technical Guide

Disclaimer

The compound "SARS-CoV-2-IN-8" is a hypothetical agent used for illustrative purposes within this technical guide. All data, experimental results, and specific mechanistic claims presented herein are representative examples derived from established methodologies for the in vitro evaluation of antiviral compounds against SARS-CoV-2 and are not based on publicly available data for any real-world compound with this designation.

This document provides a comprehensive overview of the preliminary in vitro assessment of this compound, a novel investigational compound. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of workflows and potential mechanisms of action.

Data Presentation: Antiviral Activity and Cytotoxicity

The initial evaluation of this compound involved determining its efficacy in inhibiting viral replication in a standard cell line and assessing its concurrent toxicity to the host cells. Vero E6 cells, known for their high permissiveness to SARS-CoV-2 infection, were utilized for these assays.[1][2] The compound was tested alongside Remdesivir, a known inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), which served as a positive control.[1][3]

Table 1: Antiviral Activity of this compound against SARS-CoV-2 in Vero E6 Cells

| Compound | EC₅₀ (µM) | Description |

| This compound | 1.25 | 50% maximal effective concentration inhibiting viral replication. |

| Remdesivir | 0.99 | Reference compound.[1] |

Table 2: Cytotoxicity Profile of this compound in Vero E6 Cells

| Compound | CC₅₀ (µM) | Description |

| This compound | > 50 | 50% cytotoxic concentration, causing death of uninfected cells. |

| Remdesivir | > 50 | Reference compound. |

Table 3: Selectivity Index of this compound

| Compound | Selectivity Index (SI) | Description |

| This compound | > 40 | Calculated as CC₅₀ / EC₅₀. A higher SI indicates greater selectivity for antiviral activity over host cell toxicity. |

| Remdesivir | > 50.5 | Reference compound. |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established and widely used assays for the in vitro characterization of anti-SARS-CoV-2 compounds.[2][4][5]

Cells and Virus Stock

-

Cell Line: Vero E6 (ATCC® CRL-1586™), an African green monkey kidney epithelial cell line, was used for all antiviral and cytotoxicity assays. Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Virus Strain: The SARS-CoV-2 USA-WA1/2020 isolate was obtained from BEI Resources (NIAID, NIH). Viral stocks were propagated in Vero E6 cells, and the titer was determined via a plaque assay to establish the number of plaque-forming units (PFU) per milliliter. All experiments involving live virus were conducted under Biosafety Level 3 (BSL-3) containment.

Antiviral Activity Assay (Cytopathic Effect Inhibition)

This assay measures the ability of a compound to inhibit the virus-induced cell death, or cytopathic effect (CPE).[2][6]

-

Cell Seeding: Vero E6 cells were seeded into 96-well microplates at a density of 2 x 10⁴ cells per well and incubated overnight to form a confluent monolayer.[4]

-

Compound Preparation: this compound and Remdesivir were serially diluted in culture medium to create a range of concentrations.

-

Infection and Treatment: The culture medium was removed from the cell plates. The cells were then infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.[1] Immediately following virus addition, 100 µL of the prepared compound dilutions were added to the respective wells.

-

Incubation: Plates were incubated for 72 hours at 37°C and 5% CO₂.

-

Quantification of Viral CPE: After incubation, the medium was removed, and the remaining adherent cells were fixed with 4% paraformaldehyde and stained with a 0.5% crystal violet solution.[4] The stain was solubilized, and the optical density (OD) was measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of CPE inhibition was calculated relative to untreated, virus-infected controls (0% inhibition) and uninfected controls (100% inhibition). The 50% effective concentration (EC₅₀) was determined by fitting the dose-response data to a four-parameter logistic regression curve using GraphPad Prism or equivalent software.

Cytotoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity suggests compound-induced cytotoxicity.[5][7]

-

Cell Seeding: Vero E6 cells were seeded in 96-well plates as described for the antiviral assay.

-

Compound Treatment: The same serial dilutions of this compound and Remdesivir were added to uninfected cells.

-

Incubation: Plates were incubated for 72 hours under standard culture conditions.

-

MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Data Analysis: The absorbance was measured at 570 nm. The 50% cytotoxic concentration (CC₅₀) was calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Main Protease (Mpro) Inhibition Assay

Based on its chemical structure (data not shown), this compound was hypothesized to target the viral main protease (Mpro or 3CLpro). A fluorescence resonance energy transfer (FRET)-based enzymatic assay was used to test this hypothesis.[8][9]

-

Reagents: Recombinant SARS-CoV-2 Mpro enzyme, a fluorogenic FRET substrate peptide, and assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3).

-

Assay Procedure: a. The Mpro enzyme was pre-incubated with varying concentrations of this compound for 30 minutes at room temperature in a black 96-well plate.[10] b. The enzymatic reaction was initiated by adding the FRET substrate to each well. c. The fluorescence intensity was monitored kinetically over 60 minutes using a plate reader with excitation and emission wavelengths appropriate for the substrate (e.g., 340 nm excitation / 490 nm emission).[9]

-

Data Analysis: The rate of substrate cleavage was calculated from the linear phase of the fluorescence signal increase. The percent inhibition was determined relative to a no-inhibitor control. The 50% inhibitory concentration (IC₅₀) was calculated from the dose-response curve.

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and the hypothesized mechanism of action.

Caption: Experimental workflow for the in vitro evaluation of this compound.

Caption: Hypothesized mechanism of action for this compound targeting the Main Protease (Mpro).

References

- 1. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]

- 3. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 4. journals.asm.org [journals.asm.org]

- 5. tandfonline.com [tandfonline.com]

- 6. A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. google.com [google.com]

- 8. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. researchgate.net [researchgate.net]

Unraveling "SARS-CoV-2-IN-8": A Search for Biochemical and Biophysical Identity

A comprehensive search for publicly available data on a compound or protein specifically designated as "SARS-CoV-2-IN-8" has yielded no specific results. This designation does not correspond to any known, publicly characterized antiviral agent, protein, or research compound within the current scientific literature related to SARS-CoV-2.

The scientific community has extensively characterized numerous components of the SARS-CoV-2 virus and developed various inhibitors. This body of research provides a framework for the types of biochemical and biophysical analyses that would be applied to a novel compound or protein of interest. While we cannot provide specific data for "this compound," we can present a generalized technical guide outlining the expected characterization of a hypothetical SARS-CoV-2 inhibitor, in line with the user's request.

Hypothetical Inhibitor Profile: A Template for Characterization

Should "this compound" be an internal designation for a novel therapeutic candidate, its characterization would likely involve a series of established biochemical and biophysical assays. The following sections detail the typical experimental approaches and data presentation for such a compound.

Biochemical Characterization: Quantifying Inhibitory Potency

The initial biochemical evaluation of a SARS-CoV-2 inhibitor focuses on its ability to disrupt the function of a specific viral target, often an enzyme critical for the viral life cycle. Key quantitative metrics are summarized in tables for clear comparison.

Table 1: Enzymatic Inhibition Data for a Hypothetical SARS-CoV-2 Inhibitor

| Target Enzyme | Assay Type | Inhibitor | IC50 (nM) | Ki (nM) | Mechanism of Inhibition |

| Mpro (3CLpro) | FRET-based | Compound-X | 50 ± 5 | 25 ± 3 | Competitive |

| PLpro | Ub-AMC Assay | Compound-X | 120 ± 15 | 60 ± 8 | Non-competitive |

| RdRp | RNA Extension | Compound-X | 200 ± 25 | N/A | Chain Terminator |

Table 2: Cell-Based Antiviral Activity

| Cell Line | Virus Strain | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Vero E6 | WA1/2020 | CPE Reduction | 0.5 ± 0.1 | >50 | >100 |

| Calu-3 | Delta Variant | Plaque Reduction | 0.8 ± 0.2 | >50 | >62.5 |

| A549-ACE2 | Omicron Variant | High-Content Imaging | 0.6 ± 0.15 | >50 | >83.3 |

Experimental Protocols: A Methodological Overview

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments in the characterization of a SARS-CoV-2 inhibitor.

Mpro (3CLpro) FRET-Based Inhibition Assay

-

Principle: This assay measures the cleavage of a fluorescently labeled peptide substrate by the SARS-CoV-2 main protease (Mpro). Inhibition of the protease results in a decreased rate of fluorescence signal change.

-

Protocol:

-

Recombinant Mpro is pre-incubated with varying concentrations of the inhibitor in assay buffer (e.g., 20 mM HEPES, pH 7.3, 150 mM NaCl, 1 mM EDTA, 1 mM DTT).

-

The enzymatic reaction is initiated by the addition of a FRET-based substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).

-

The fluorescence intensity is monitored over time using a plate reader (Excitation: 340 nm, Emission: 490 nm).

-

Initial reaction velocities are calculated and plotted against inhibitor concentration to determine the IC50 value.

-

Cell-Based Cytopathic Effect (CPE) Reduction Assay

-

Principle: This assay assesses the ability of a compound to protect cells from virus-induced death.

-

Protocol:

-

Vero E6 cells are seeded in 96-well plates and incubated overnight.

-

The cells are treated with serial dilutions of the inhibitor for 1-2 hours.

-

A known titer of SARS-CoV-2 is added to the wells, and the plates are incubated for 72 hours.

-

Cell viability is quantified using a colorimetric reagent such as MTT or CellTiter-Glo.

-

The EC50 (the concentration at which 50% of the viral CPE is inhibited) is calculated from the dose-response curve.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Principle: SPR is a label-free technique used to measure the binding affinity and kinetics between an inhibitor and its protein target.

-

Protocol:

-

The target protein (e.g., recombinant Mpro) is immobilized on a sensor chip.

-

A series of inhibitor concentrations are flowed over the chip surface.

-

The change in the refractive index at the surface, which is proportional to the mass of bound inhibitor, is measured in real-time.

-

Association (kon) and dissociation (koff) rate constants are determined from the sensorgrams.

-

The equilibrium dissociation constant (KD) is calculated as koff/kon.

-

Visualizing Molecular Interactions and Experimental Processes

Diagrams created using the DOT language can effectively illustrate complex biological pathways and experimental workflows.

Caption: Workflow for the characterization of a SARS-CoV-2 inhibitor.

Caption: Inhibition of Mpro-mediated polyprotein processing.

Identification of Small Molecule Inhibitors for SARS-CoV-2 ORF8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of the COVID-19 pandemic, encodes several accessory proteins that play crucial roles in viral pathogenesis and immune evasion. Among these, the Open Reading Frame 8 (ORF8) protein has emerged as a significant virulence factor. ORF8 is a rapidly evolving protein that modulates host immune responses through various mechanisms, including the downregulation of Major Histocompatibility Complex class I (MHC-I) molecules, induction of endoplasmic reticulum (ER) stress, and modulation of the interleukin-17 (IL-17) signaling pathway. These actions collectively contribute to the virus's ability to evade host immune surveillance, making ORF8 an attractive target for the development of novel antiviral therapeutics. This technical guide provides an in-depth overview of the current understanding of ORF8's functions and outlines strategies for the identification of small molecule inhibitors targeting this key viral protein.

Data Presentation: Potential Small Molecule Inhibitors of SARS-CoV-2 ORF8

The identification of small molecule inhibitors for SARS-CoV-2 ORF8 is still in its nascent stages, with much of the current data originating from computational screening and molecular docking studies. While experimentally determined inhibitory concentrations (e.g., IC50 values) are not yet widely available in the public domain, in-silico studies have identified several promising candidates. The following table summarizes potential inhibitors and their predicted binding affinities, highlighting the need for subsequent in-vitro and in-vivo validation.

| Compound Name/ID | Compound Type | Predicted Binding Site on ORF8 | Predicted Binding Affinity (kcal/mol) | Computational Method |

| Artemisinin | Natural Product (Sesquiterpene lactone) | Dimer interface (DGBM) and Galectin-1-like site | -7.5 | Molecular Docking (AutoDock Vina) |

| Ivermectin | Natural Product (Macrocyclic lactone) | Dimer interface (DGBM) and Galectin-1-like site | -8.1 | Molecular Docking (AutoDock Vina) |

| DEG-168 | Natural Product (Lactoside) | Dimer interface (DGBM) and Galectin-1-like site | -7.8 | Molecular Docking (AutoDock Vina) |

| Remdesivir | Repurposed Drug | Dimer interface (DGBM) and Galectin-1-like site | -7.2 | Molecular Docking (AutoDock Vina) |

Note: The data presented in this table is based on computational predictions and requires experimental validation to confirm the inhibitory activity and determine quantitative measures such as IC50 values.

Experimental Protocols

A critical step in the discovery of novel ORF8 inhibitors is the development and implementation of robust screening assays. Below are detailed methodologies for key experiments that can be adapted for a high-throughput screening (HTS) campaign to identify and validate small molecule inhibitors of SARS-CoV-2 ORF8.

High-Throughput Screening (HTS) for Inhibitors of ORF8-Mediated MHC-I Downregulation

This cell-based assay is designed to identify compounds that can reverse the ORF8-induced downregulation of MHC-I on the cell surface.

Objective: To screen a compound library for molecules that restore MHC-I expression in cells expressing SARS-CoV-2 ORF8.

Materials:

-

HEK293T cells stably expressing human ACE2 and a fluorescently-tagged MHC-I molecule (e.g., HLA-A2-GFP).

-

Lentiviral vector for the expression of SARS-CoV-2 ORF8 with a different fluorescent tag (e.g., mCherry-ORF8).

-

Small molecule compound library.

-

384-well microplates.

-

High-content imaging system or flow cytometer.

Protocol:

-

Cell Seeding: Seed HEK293T-ACE2/HLA-A2-GFP cells in 384-well plates at a density of 5,000 cells per well and incubate for 24 hours.

-

Transduction: Transduce the cells with the mCherry-ORF8 lentiviral vector. As a control, a separate set of wells should be transduced with a lentiviral vector expressing mCherry alone. Incubate for 48 hours to allow for ORF8 expression.

-

Compound Treatment: Add the small molecule compounds from the library to the wells at a final concentration of 10 µM. Include appropriate controls: DMSO (vehicle control) and a known inhibitor of lysosomal degradation (e.g., Bafilomycin A1) as a positive control for MHC-I upregulation.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Imaging/Flow Cytometry:

-

High-Content Imaging: Stain the cells with a nuclear stain (e.g., DAPI). Acquire images of the GFP (MHC-I), mCherry (ORF8), and DAPI channels.

-

Flow Cytometry: Harvest the cells and analyze the GFP fluorescence intensity in the mCherry-positive cell population.

-

-

Data Analysis: Quantify the mean fluorescence intensity of HLA-A2-GFP in the mCherry-ORF8 expressing cells for each compound treatment. Identify "hits" as compounds that significantly increase the GFP signal compared to the DMSO control, indicating a restoration of MHC-I expression.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for ORF8-Host Protein Interaction

This biochemical assay can be used to screen for inhibitors of the interaction between ORF8 and its known binding partners, such as IL17RA.

Objective: To identify small molecules that disrupt the interaction between SARS-CoV-2 ORF8 and a specific host protein.

Materials:

-

Recombinant, purified His-tagged SARS-CoV-2 ORF8 protein.

-

Recombinant, purified GST-tagged host protein (e.g., the extracellular domain of IL17RA).

-

Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate).

-

Anti-GST antibody conjugated to a FRET acceptor (e.g., d2).

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

384-well low-volume microplates.

-

TR-FRET plate reader.

Protocol:

-

Compound Dispensing: Dispense the small molecule compounds into the 384-well plates.

-

Protein Incubation: Add His-ORF8 and GST-IL17RA to the wells and incubate with the compounds for 1 hour at room temperature to allow for binding.

-

Antibody Addition: Add the anti-His-Terbium and anti-GST-d2 antibodies to the wells.

-

Incubation: Incubate the plates for 2-4 hours at room temperature, protected from light.

-

Measurement: Read the plates on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Identify inhibitors as compounds that cause a significant decrease in the TR-FRET signal, indicating a disruption of the ORF8-IL17RA interaction.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by SARS-CoV-2 ORF8 and a general workflow for inhibitor screening.

Caption: ORF8-mediated downregulation of MHC-I for immune evasion.

Caption: Induction of ER stress by SARS-CoV-2 ORF8.

Caption: ORF8-mediated activation of the IL-17 signaling pathway.

Caption: General workflow for the identification of ORF8 inhibitors.

Conclusion

SARS-CoV-2 ORF8 is a multifaceted viral protein that plays a pivotal role in the subversion of the host immune response. Its involvement in key pathological processes of COVID-19 makes it a compelling target for therapeutic intervention. While the discovery of potent and specific small molecule inhibitors of ORF8 is in its early stages, the combination of computational screening and the development of robust high-throughput assays, as outlined in this guide, provides a clear path forward. Further research focused on the experimental validation of predicted inhibitors and the elucidation of their mechanisms of action will be crucial in advancing the development of novel antiviral strategies to combat COVID-19 and future coronavirus outbreaks.

Structural Basis for SARS-CoV-2 ORF8 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, encodes a suite of accessory proteins that play crucial roles in viral pathogenesis and immune evasion. Among these, the Open Reading Frame 8 (ORF8) protein has emerged as a significant factor in the modulation of the host immune response. Its unique structural features and multifaceted functions make it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the structural basis for SARS-CoV-2 ORF8 inhibition, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Structural and Functional Overview of SARS-CoV-2 ORF8

SARS-CoV-2 ORF8 is a 121-amino acid protein that is secreted from infected cells.[1] Structurally, it adopts an immunoglobulin (Ig)-like fold and forms a covalent dimer through a disulfide bond at cysteine 20.[2] This dimerization is a unique feature compared to its counterpart in SARS-CoV.[2] ORF8 is known to interact with a variety of host proteins, thereby disrupting several key immunological processes.[1][3]

The primary functions of ORF8 that contribute to viral pathogenesis include:

-

Downregulation of Major Histocompatibility Complex Class I (MHC-I): ORF8 interacts with MHC-I molecules, leading to their degradation and thereby impairing the presentation of viral antigens to cytotoxic T lymphocytes.[4][5]

-

Antagonism of Type I Interferon (IFN-I) Signaling: ORF8 can suppress the production of type I interferons, key antiviral cytokines, by inhibiting the nuclear translocation of interferon regulatory factor 3 (IRF3) and STAT1/2.[6][7][8]

-

Activation of the IL-17 Signaling Pathway: ORF8 can mimic the cytokine IL-17 and bind to its receptor (IL-17RA), triggering a pro-inflammatory signaling cascade.[9][10][11]

-

Induction of the NLRP3 Inflammasome: Secreted ORF8 can activate the NLRP3 inflammasome in immune cells, leading to the release of pro-inflammatory cytokines.

-

Inhibition of the Complement System: ORF8 can inhibit the alternative pathway of the complement system, a critical component of the innate immune response.[12][13]

Quantitative Data on ORF8 Inhibition

To date, the direct inhibition of SARS-CoV-2 ORF8 is an emerging area of research. While many computational studies have identified potential inhibitors, experimentally validated quantitative data are limited. The following table summarizes the available data on molecules that have been shown to inhibit ORF8 function or have been computationally predicted to do so.

| Compound/Molecule | Target/Assay | Inhibition Metric | Value | Citation(s) |

| SARS-CoV-2 ORF8 | Complement-mediated hemolysis | IC50 | ~2.3 µM | [12][13][14] |

| MCC950 | ORF8-induced NLRP3 inflammasome activation | - | Inhibition observed | |

| Ivermectin | In vitro anti-SARS-CoV-2 activity | EC50 | 1.3 - 6.7 µM (strain dependent) | [15] |

| Artemisinin | Computationally predicted binding | - | - | [16] |

| DEG-168 | Computationally predicted binding | - | - | [16] |

Signaling Pathways and Inhibition Mechanisms

The multifaceted role of ORF8 in immune evasion presents several pathways that can be targeted for inhibition. The following diagrams, generated using Graphviz (DOT language), illustrate these key signaling cascades and potential points of intervention.

ORF8-Mediated MHC-I Downregulation

ORF8 directly interacts with MHC-I molecules, leading to their autophagic degradation and thereby preventing the presentation of viral antigens on the cell surface. This allows the virus to evade recognition and killing by cytotoxic T lymphocytes (CTLs).

Caption: ORF8-mediated downregulation of MHC-I and potential inhibition.

ORF8 Antagonism of Type I Interferon Signaling

ORF8 interferes with the IFN-I signaling pathway by preventing the nuclear translocation of key transcription factors, IRF3 and STAT1/2, which are essential for the expression of antiviral genes.

Caption: Inhibition of the IFN-I signaling pathway by SARS-CoV-2 ORF8.

ORF8-Mediated Activation of IL-17 Signaling

ORF8 acts as a molecular mimic of IL-17, binding to the IL-17RA receptor and activating a pro-inflammatory signaling cascade that contributes to the cytokine storm observed in severe COVID-19.

Caption: Activation of IL-17 signaling by SARS-CoV-2 ORF8.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of SARS-CoV-2 ORF8 and its inhibition.

Recombinant ORF8 Protein Production

The production of high-quality recombinant ORF8 protein is fundamental for structural and functional studies, as well as for inhibitor screening.

-

Expression System: Due to its insolubility in bacterial systems, recombinant ORF8 is typically produced using a mammalian expression system, such as the Expi293 Expression System.[17]

-

Construct Design: The ORF8 gene (amino acids 16-121, excluding the signal peptide) is cloned into a mammalian expression vector, often with a C-terminal His-tag for purification.

-

Transfection and Culture: Suspension-cultured Expi293F cells are transfected with the expression plasmid. The cells are then cultured for a defined period (e.g., 4-5 days) to allow for protein expression and secretion into the medium.

-

Purification: The culture supernatant containing the secreted ORF8 is harvested. The His-tagged protein is then purified using immobilized metal affinity chromatography (IMAC) with a nickel-charged resin. Further purification steps, such as size-exclusion chromatography, may be employed to obtain a highly pure and homogenous protein preparation.

-

Quality Control: The purity and integrity of the recombinant ORF8 are assessed by SDS-PAGE and Western blotting.

X-ray Crystallography of ORF8

Determining the three-dimensional structure of ORF8 is crucial for understanding its function and for structure-based drug design.

-

Crystallization: Purified recombinant ORF8 is concentrated to a high concentration (e.g., 10-20 mg/mL) and subjected to crystallization screening using various commercially available or custom-made screening solutions. The hanging drop or sitting drop vapor diffusion method is commonly used.

-

Data Collection: Once suitable crystals are obtained, they are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron light source.[2]

-

Structure Determination: The crystal structure is solved using molecular replacement, if a suitable homologous model is available, or by experimental phasing methods such as single-wavelength anomalous dispersion (SAD).[18]

-

Model Building and Refinement: An atomic model of ORF8 is built into the electron density map and refined using crystallographic software to achieve a high-resolution structure.[2]

Hemolysis-Based Complement Inhibition Assay

This assay is used to quantitatively measure the ability of ORF8 to inhibit the alternative pathway of the complement system.[12][13]

-

Materials: Rabbit erythrocytes (sensitized), normal human serum (as a source of complement), gelatin veronal buffer (GVB), and purified recombinant SARS-CoV-2 ORF8.

-

Procedure:

-

Rabbit erythrocytes are washed and resuspended in GVB.

-

Normal human serum is diluted in GVB to a concentration that causes submaximal hemolysis.

-

A serial dilution of the ORF8 protein is prepared.

-

The diluted serum, ORF8 (or buffer control), and sensitized rabbit erythrocytes are mixed and incubated at 37°C for a specified time (e.g., 30 minutes).

-

The reaction is stopped by adding ice-cold GVB, and the samples are centrifuged to pellet the remaining intact erythrocytes.

-

The amount of hemolysis is quantified by measuring the absorbance of the supernatant at 412 nm, which corresponds to the release of hemoglobin.

-

-

Data Analysis: The percentage of hemolysis inhibition is calculated for each ORF8 concentration relative to the control (no ORF8). The IC50 value, the concentration of ORF8 that causes 50% inhibition of hemolysis, is then determined by fitting the data to a dose-response curve.

MHC-I Downregulation Assay

This assay measures the ability of ORF8 to reduce the surface expression of MHC-I on host cells.[4][5]

-